molecular formula C13H20N4O2 B8007644 Tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate

Tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate

Cat. No.: B8007644
M. Wt: 264.32 g/mol
InChI Key: LJHBJVJTEQVDLJ-UHFFFAOYSA-N
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Description

Tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a triazine ring, and a piperidine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 2-chloro-1,3,5-triazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the piperidine derivative and the triazine compound.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, including:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Automated Synthesis: Utilizing automated systems to control reaction parameters precisely, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is also used in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the triazine and piperidine rings allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(1,3,5-triazin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-10(5-7-17)11-15-8-14-9-16-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHBJVJTEQVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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